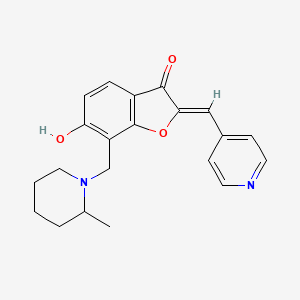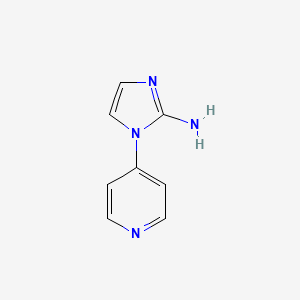
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Potential
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one derivatives have been explored for their promising biological activities, including antimicrobial and antitumor effects. Studies have highlighted the synthesis of compounds related to 1,2,4-oxadiazoles, demonstrating significant activity against a range of microbial pathogens and cancer cell lines. For instance, research conducted by El‐Borai et al. (2013) on pyrazolopyridines, structurally related to 1,2,4-oxadiazoles, revealed notable antioxidant, antitumor, and antimicrobial activities, indicating the potential therapeutic applications of these compounds (El‐Borai et al., 2013). Similarly, Zhang et al. (2005) discovered a series of 1,2,4-oxadiazoles as apoptosis inducers with activity against breast and colorectal cancer cell lines, further underscoring the anticancer capabilities of this chemical class (Zhang et al., 2005).
Synthesis and Anticancer Activities
The synthesis and evaluation of 1,2,4-oxadiazole derivatives have been a focus of research due to their potential as anticancer agents. A study by Redda and Gangapuram (2007) on 1,3,4-oxadiazolyl tetrahydropyridines, which share a similar structural motif with the compound of interest, demonstrated moderate cytotoxicity against breast cancer cell lines, illustrating the anticancer properties of such derivatives (Redda & Gangapuram, 2007).
Electronic Material Applications
Beyond biomedical applications, 1,2,4-oxadiazole derivatives have also been studied for their use in electronic materials, specifically in organic light-emitting diodes (OLEDs). Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives highlighted their role as efficient electron-transporting and exciton-blocking materials in OLEDs, demonstrating the versatility and potential of 1,2,4-oxadiazoles in electronic applications (Shih et al., 2015).
Propiedades
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-6-5-9-17(12-15)21-22-20(23-26-21)18-13-19(25)24(14-18)11-10-16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUDRNVMCKVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)



![N-[1-(2-Chlorophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B2759313.png)
![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)

